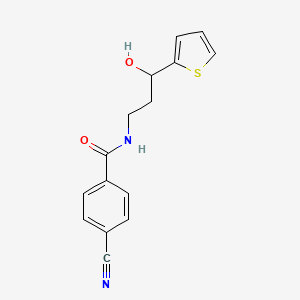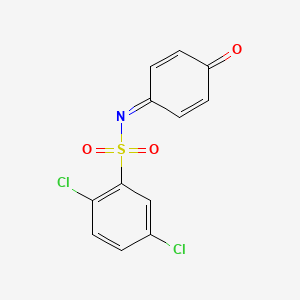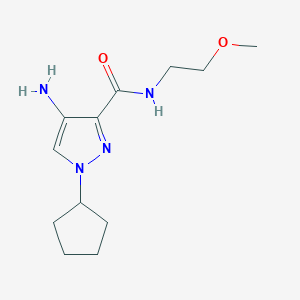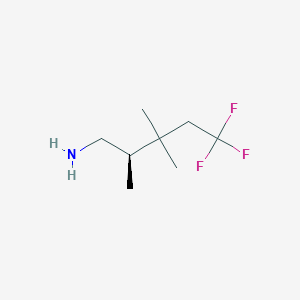
4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide” is a complex organic molecule. It likely contains a benzamide group, a cyano group, a hydroxy group, and a thiophene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving alcohols and catalysts .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given the presence of multiple functional groups and a thiophene ring .科学的研究の応用
4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another area of research is in the development of new drugs for the treatment of neurological disorders. This compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in cancer cell growth and neurodegeneration. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and may help to prevent the death of neurons.
実験室実験の利点と制限
One advantage of using 4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. This makes it a useful tool for studying the mechanisms of cancer cell growth and development. Another advantage is its neuroprotective effects, which may be useful in studying the mechanisms of neurodegenerative diseases. One limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when handling this compound.
将来の方向性
There are several future directions for research on 4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide. One area of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is in the study of the compound's mechanism of action and how it interacts with specific enzymes and proteins. Additionally, future research may focus on the potential toxicity of this compound and ways to mitigate any negative effects.
合成法
The synthesis method for 4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide involves several steps. First, 4-cyanobenzoyl chloride is reacted with 3-mercapto-1-propanol to form 4-cyano-N-(3-hydroxypropyl)benzamide. This intermediate is then reacted with thiophene-2-carbaldehyde to form this compound. The final product is purified using column chromatography.
Safety and Hazards
While specific safety and hazard information for this compound is not available, similar compounds can pose risks. For example, some compounds with a thiophene ring can cause skin irritation and damage to the respiratory system . Other similar compounds have been labeled as environmentally hazardous .
特性
IUPAC Name |
4-cyano-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-10-11-3-5-12(6-4-11)15(19)17-8-7-13(18)14-2-1-9-20-14/h1-6,9,13,18H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGKVGXOEIKTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2621003.png)


![(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2621007.png)




![N-benzyl-N-ethyl-4H-chromeno[3,4-d]isoxazole-8-sulfonamide](/img/structure/B2621018.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2621020.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2621021.png)

